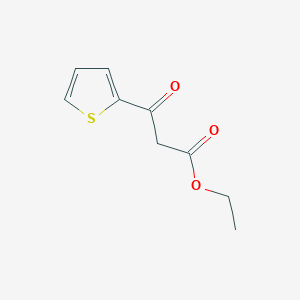

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Descripción

Significance of Beta-Keto Esters in Organic Synthesis

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located on the beta-carbon relative to an ester group. fiveable.me This structural arrangement confers unique reactivity, making them exceptionally versatile synthons in organic chemistry. researchgate.netrsc.org Their significance stems from several key features: the presence of both electrophilic and nucleophilic sites, the acidity of the α-protons (protons on the carbon between the two carbonyl groups), and the ability to undergo a variety of chemical transformations. fiveable.meresearchgate.net

The protons on the carbon atom situated between the two carbonyl groups are particularly acidic, allowing for the easy formation of an enolate ion in the presence of a base. fiveable.me This enolate is a powerful nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations and acylations. Furthermore, β-keto esters are crucial substrates for condensation reactions, such as the Claisen condensation, which is fundamental for extending carbon skeletons. fiveable.me They also serve as precursors for the synthesis of more complex molecules through cyclization reactions, providing access to a diverse range of cyclic and heterocyclic compounds. fiveable.me This versatility makes β-keto esters invaluable intermediates in the synthesis of complex natural products and pharmaceutical agents. rsc.org

The Thiophene (B33073) Moiety in Medicinal and Materials Science

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a prominent structural motif in numerous fields, particularly medicinal chemistry and materials science. numberanalytics.comencyclopedia.pub In drug discovery, the thiophene ring is considered a "privileged pharmacophore" due to its frequent appearance in biologically active compounds and its ability to modulate a molecule's physicochemical properties. nih.govresearcher.life It often serves as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability, binding affinity, and pharmacokinetic profiles. nih.gov

The significance of the thiophene moiety is underscored by its presence in numerous U.S. FDA-approved drugs spanning a wide range of therapeutic classes. nih.govrsc.org Analysis has shown that dozens of approved drugs contain a thiophene nucleus, highlighting its importance to medicinal chemists. nih.govresearcher.life These drugs are used as anti-inflammatory, antipsychotic, antimicrobial, and anticancer agents, among other applications. encyclopedia.pub

Table 2: Examples of Prominent Thiophene-Containing Drugs :---

| Drug Name | Therapeutic Class |

|---|---|

| Clopidogrel | Antiplatelet |

| Ticlopidine | Antiplatelet |

| Olanzapine | Antipsychotic |

| Zileuton | Anti-asthmatic |

| Tiagabine | Anticonvulsant |

| Suprofen | Anti-inflammatory (NSAID) |

| Tiaprofenic Acid | Anti-inflammatory (NSAID) |

| Sertaconazole | Antifungal |

In materials science, thiophene's unique electronic properties make it a fundamental building block for organic electronic materials. numberanalytics.com Its electron-rich nature facilitates charge transport, making it ideal for constructing π-conjugated systems. numberanalytics.com Polymers and oligomers based on thiophene, such as polythiophenes, are key components in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.comjuniperpublishers.com The stability and processability of thiophene-based materials further enhance their utility in creating lightweight, flexible, and cost-effective electronic devices. juniperpublishers.com

Overview of Research Trajectories for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

The research involving this compound primarily leverages its dual functionality as a β-keto ester and a thiophene derivative, positioning it as a strategic starting material for the synthesis of complex heterocyclic molecules with potential pharmacological applications.

A significant research trajectory for this compound is its use as a precursor in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These scaffolds are of considerable interest in medicinal chemistry. For example, derivatives of thienopyridines have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is a target for neurological disorders. The reactive nature of the β-keto ester moiety in this compound allows for cyclocondensation reactions to build the pyridine (B92270) ring onto the existing thiophene core.

Another major avenue of research is the synthesis of thiophene-substituted pyrazoles. nih.gov Pyrazole (B372694) derivatives are well-known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The classical synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine (B178648) derivative. This compound is an ideal substrate for this transformation, leading to the formation of pyrazoles bearing a thiophene ring at a key position. researchgate.netsemanticscholar.org Researchers actively synthesize and evaluate these novel thiophene-pyrazole hybrids for their potential as new therapeutic agents. nih.gov The combination of the two heterocyclic rings can lead to hybrid molecules with enhanced biological activities. nih.gov

Furthermore, the compound serves as a versatile building block for creating a variety of other substituted thiophenes intended for biological screening. The active methylene (B1212753) group can be functionalized, and the carbonyl groups can be targeted to construct diverse molecular frameworks. These resulting thiophene derivatives are often evaluated for their antimicrobial activity against various bacterial and fungal strains, contributing to the ongoing search for new and effective antimicrobial agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-oxo-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSDKUXHVLZDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292132 | |

| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-10-8 | |

| Record name | 13669-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13669-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Oxo 3 Thiophen 2 Yl Propanoate and Analogues

Established Synthetic Pathways

Traditional synthesis of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate relies on well-established organic reactions, primarily involving carbon-carbon bond formation through condensation and acylation reactions.

A primary and widely used method for the synthesis of β-keto esters is the Claisen condensation. This reaction involves the condensation of two ester molecules, or a mixed Claisen condensation between an ester and a ketone, in the presence of a strong base. For the synthesis of this compound, a mixed Claisen condensation is a plausible pathway. This would typically involve the reaction of 2-acetylthiophene (B1664040) with an ethyl carbonate derivative, such as diethyl carbonate, in the presence of a base like sodium ethoxide or sodium hydride. chemdad.com The base deprotonates the α-carbon of 2-acetylthiophene to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the diethyl carbonate. Subsequent elimination of an ethoxide group yields the target β-keto ester.

Acylation of ester enolates provides another direct route to β-keto esters. This strategy involves the deprotonation of an ester, such as ethyl acetate, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate is then treated with an acylating agent derived from thiophene-2-carboxylic acid, such as thiophene-2-carbonyl chloride. The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of this compound after an acidic workup. This method offers good control over the reacting partners, preventing self-condensation of the ester.

Advanced Synthetic Approaches

Modern synthetic efforts have focused on developing more efficient, sustainable, and stereoselective methods. Chemoenzymatic and biocatalytic approaches have emerged as powerful tools, particularly for producing chiral derivatives of this compound.

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild reaction conditions. For this compound, the primary focus has been on the stereoselective reduction of its ketone group to produce enantiomerically pure chiral alcohols, which are valuable pharmaceutical intermediates. jmb.or.krresearchgate.net Specifically, Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate ((S)-HEES) is a key chiral intermediate for the blockbuster antidepressant drug duloxetine (B1670986). bates.eduresearchgate.netnih.gov

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. rsc.org A specific short-chain dehydrogenase/reductase, ChKRED12, sourced from Chryseobacterium sp. CA49, has been identified as a highly effective biocatalyst for the reduction of this compound (KEES). bates.eduresearchgate.netkoreascience.kr This enzyme facilitates the NADPH-dependent reduction of the ketone to produce the (S)-enantiomer of the corresponding alcohol, (S)-HEES, with excellent stereoselectivity, often exceeding 99% enantiomeric excess (ee). jmb.or.krbates.edunih.gov

To ensure the continuous supply of the expensive NADPH cofactor, a cofactor recycling system is often employed. bates.edukoreascience.kr This is commonly achieved by coupling the primary reaction with a secondary reaction catalyzed by another enzyme, such as glucose dehydrogenase, which regenerates NADPH from NADP+ using a cheap substrate like glucose. bates.eduresearchgate.netkoreascience.kr Research has demonstrated that using ChKRED12 coupled with a glucose dehydrogenase cofactor recycling system can achieve complete conversion of high concentrations of the substrate (up to 100 g/L) within 12 hours, yielding the enantiopure product. jmb.or.krbates.eduresearchgate.netnih.gov

| Substrate Concentration (g/L) | Reaction Time (h) | Conversion | Enantiomeric Excess (ee) | Biocatalyst System |

| 25 | 2 | Complete | >99% | ChKRED12 with cofactor recycling jmb.or.kr |

| 50 | 5 | Complete | >99% | ChKRED12 with cofactor recycling jmb.or.kr |

| 100 | 12 | Complete | >99% | ChKRED12 with cofactor recycling bates.eduresearchgate.netnih.govkoreascience.kr |

The discovery of ChKRED12's high efficiency resulted from enzyme screening efforts. It was identified as a promising candidate from a pool of 27 ketoreductases mined from the genome of Chryseobacterium sp. CA49. researchgate.net Such screening processes are crucial for identifying novel biocatalysts with desired activity and selectivity for specific substrates.

Chemoenzymatic Synthesis and Biocatalysis

Cofactor Recycling Systems in Bioreduction

The stereoselective bioreduction of this compound is a critical step in the synthesis of chiral intermediates like (S)-ethyl 3-hydroxy-3-(2-thienyl)propanoate. This process often relies on ketoreductases, which are dependent on cofactors such as NADPH. To make this process economically viable, cofactor recycling systems are employed.

A common and effective system couples the reduction of the thiophene (B33073) derivative with the oxidation of a sacrificial substrate, catalyzed by a second enzyme. For instance, the short-chain dehydrogenase/reductase ChKRED12 from Chryseobacterium sp. CA49 has been used to catalyze the NADPH-dependent reduction of ethyl 3-oxo-3-(2-thienyl)propanoate. acs.orgresearchgate.netorganic-chemistry.org To regenerate the consumed NADPH, glucose dehydrogenase is used, which oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH. researchgate.netkoreascience.kr

This dual-enzyme system allows for the use of catalytic amounts of the expensive cofactor, significantly reducing costs. When coupled with a glucose dehydrogenase cofactor recycling system, ChKRED12 was able to achieve complete conversion of 100 g/L of ethyl 3-oxo-3-(2-thienyl)propanoate within 12 hours, yielding the enantiopure (S)-alcohol product with greater than 99% enantiomeric excess (ee). researchgate.netkoreascience.kr The efficiency of this cofactor recycling system is crucial for the large-scale production of the chiral alcohol. jmb.or.kr

| Enzyme | Cofactor Recycling System | Substrate Concentration (g/L) | Conversion Time (h) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| ChKRED12 | Glucose Dehydrogenase | 100 | 12 | >99% | researchgate.netkoreascience.kr |

Metal-Catalyzed Transformations

Metal-catalyzed reactions offer a diverse toolkit for the synthesis of β-keto esters and their thiophene-containing analogues. While direct metal-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach.

One relevant method is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This reaction can be facilitated by various metal-based catalysts. For instance, the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors represents a decarboxylative Claisen condensation that can produce functionalized α-substituted β-keto esters. organic-chemistry.org Another approach involves a Ti-crossed Claisen condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides to yield β-keto esters. organic-chemistry.org

Palladium-catalyzed reactions have also been extensively developed for the synthesis of β-keto esters. These reactions often involve the generation of palladium enolates from allyl β-keto esters, which can then undergo various transformations. nih.gov Furthermore, rhodium-catalyzed reactions of aldehydes with ethyl diazoacetate have been shown to produce β-keto esters in high yields. organic-chemistry.org Silver-catalyzed tandem organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement/formal Myers-Saito cyclization of propargyl esters has also been developed to form aromatic ketones, showcasing the utility of transition metals in complex molecular constructions. pkusz.edu.cn

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of thiophene-containing compounds, organocatalysts can be employed to create chiral thiophenes. For example, optically active thiophenes can be synthesized from β-ketothioamides and α,β-unsaturated aldehydes using an organocatalyst. chim.it This method involves an initial enantioselective formation of an aziridine (B145994) or epoxyaldehyde from the starting materials, followed by a Michael addition of the β-ketothioamide, intramolecular S-cyclization, and dehydration to yield the desired thiophene. chim.it

While a direct organocatalytic synthesis of this compound is not prominently described, the principles of organocatalysis are applicable to the synthesis of β-keto esters in general. These methods often rely on the activation of substrates through the formation of enamines or iminium ions, facilitating carbon-carbon bond formation under mild conditions.

Diazo Strategy for Ring Expansion

Ring expansion strategies involving diazo compounds provide a sophisticated method for constructing heterocyclic rings, including thiophenes. Rhodium-catalyzed reactions are central to this approach. For instance, a rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and alkynes allows for a highly efficient and regioselective synthesis of highly substituted thiophenes. organic-chemistry.org This method proceeds through the intermediacy of a rhodium thiavinyl carbene. organic-chemistry.org

Another relevant rhodium-catalyzed ring expansion involves the reaction of thiochromenes and aromatic thiophenes to construct functionalized oxathionines and oxathiocines. acs.orgresearchgate.netkfupm.edu.sa This reaction is initiated by a sulfur ylide and proceeds via a acs.orgjmb.or.kr-sigmatropic rearrangement. acs.orgresearchgate.net While this specific reaction does not yield a simple thiophene, it demonstrates the utility of rhodium catalysis in manipulating thiophene-containing ring systems. These advanced methodologies are valuable for creating diverse thiophene derivatives that could serve as precursors to compounds like this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound and its derivatives. This is particularly evident in the bioreduction process.

In the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, a close analogue, the optimal temperature and pH were found to be 30°C and 7.0, respectively. researchgate.net The substrate and resting cell concentrations were also optimized to 1 g/L and 250 g/L, respectively. researchgate.net For the bioreduction of this compound using ChKRED12, complete conversion was achieved at different time points depending on the substrate concentration. jmb.or.kr At a concentration of 25 g/L, the reaction was complete in 2 hours, while at 50 g/L and 100 g/L, it took 5 and 12 hours, respectively. jmb.or.kr A mutant of this enzyme, M7234, exhibited enhanced thermostability and was able to completely convert 100 g/L of the substrate within 8 hours at its optimal temperature of 45°C, achieving a space-time yield of 289 g/L/d. researchgate.net

For the more traditional Claisen condensation, reaction conditions such as the choice of base, solvent, and temperature are critical. The synthesis of an α-alkoxy-cinnamate via a Claisen-type condensation was unexpectedly promoted by an excess of the ester, highlighting that non-traditional parameters can also be optimized for improved outcomes. researchgate.net

| Enzyme | Parameter Optimized | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|

| ChKRED12 | Substrate Concentration | 25 g/L | Complete conversion in 2 h | jmb.or.kr |

| Substrate Concentration | 50 g/L | Complete conversion in 5 h | jmb.or.kr | |

| Substrate Concentration | 100 g/L | Complete conversion in 12 h | jmb.or.kr | |

| ChKRED12 Mutant (M7234) | Temperature | 45°C | Complete conversion of 100 g/L substrate in 8 h | researchgate.net |

Compound Names

| Compound Name |

|---|

| This compound |

| (S)-ethyl 3-hydroxy-3-(2-thienyl)propanoate |

| NADPH |

| NADP+ |

| Glucose |

| Gluconolactone |

| Ethyl diazoacetate |

| N-methyl-3-oxo-3-(thiophen-2-yl)propanamide |

Derivatization and Synthetic Utility of Ethyl 3 Oxo 3 Thiophen 2 Yl Propanoate

As a Chiral Building Block

The prochiral nature of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate allows for its conversion into optically active molecules, which are of paramount importance in the pharmaceutical industry. The stereoselective reduction of its ketone group serves as a critical step in the synthesis of various chiral intermediates.

Precursor in the Synthesis of Chiral Intermediates (e.g., for (S)-Duloxetine)

A significant application of this compound is its role as a key precursor in the synthesis of (S)-Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor used as an antidepressant. researchgate.netjmb.or.krnih.govresearchgate.netkoreascience.kr The synthesis hinges on the asymmetric reduction of the ketone in this compound to yield the chiral alcohol, (S)-Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate. researchgate.netjmb.or.krresearchgate.net This chiral intermediate is a crucial building block for constructing the final (S)-Duloxetine molecule. researchgate.netjmb.or.kr

Enantioselective Transformations

The enantioselective reduction of this compound to its corresponding chiral alcohol is a well-studied transformation, with various biocatalytic methods demonstrating high efficiency and stereoselectivity. researchgate.netresearchgate.netkoreascience.kr Enzymes, particularly ketoreductases (KREDs) and short-chain dehydrogenase/reductases (SDRs), have been successfully employed for this purpose. jmb.or.krnih.govresearchgate.netkoreascience.kr

For instance, a putative 3-oxoacyl-acyl-carrier-protein reductase, ChKRED12, from Chryseobacterium sp. CA49, has been shown to stereoselectively catalyze the NADPH-dependent reduction of this compound to produce (S)-Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate with excellent enantiomeric excess (>99% ee) and high yields. jmb.or.krnih.govresearchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. The enzyme has demonstrated remarkable substrate tolerance, allowing for complete conversion of high concentrations of the substrate. jmb.or.krresearchgate.net

| Enzyme/Biocatalyst | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Product |

| ChKRED12 | 100 g/L | Complete (within 12h) | >99% | (S)-Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate |

| Exiguobacterium sp. F42 KEES reductase | >10 g/L | - | Compromised | (S)-Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate |

| Rhodotorula glutinis | 30 g/L | >95% (within 48h) | >99.5% | (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide |

Synthesis of Heterocyclic Compounds

The reactivity of the β-keto ester moiety in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds through condensation and cyclization reactions.

Thiophene (B33073) Derivatives

This compound can be utilized in the synthesis of more complex thiophene-containing structures. While direct derivatization of the existing thiophene ring is possible, the compound is more commonly used as a building block to construct fused thiophene systems or thiophenes with elaborate substitution patterns. For example, reactions involving the active methylene (B1212753) group and the ketone can lead to the formation of new rings fused to the thiophene core.

Pyrimidine (B1678525) Derivatives

The 1,3-dicarbonyl functionality of this compound is ideally suited for the construction of pyrimidine rings. Condensation reactions with urea, thiourea (B124793), or guanidine (B92328) derivatives can lead to the formation of thienyl-substituted pyrimidines. These compounds are of significant interest due to their diverse pharmacological activities. The general reaction involves the initial formation of an intermediate which then undergoes cyclization and dehydration to afford the pyrimidine ring. Thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds, are of particular interest due to their structural similarity to purines and their associated biological activities. nih.govresearchgate.netsci-hub.semdpi.com

Triazole Derivatives

This compound can also serve as a starting material for the synthesis of triazole derivatives. This typically involves a multi-step sequence, where the keto ester is first converted into a precursor containing a hydrazide or a similar nitrogen-rich functionality. This intermediate can then undergo cyclization with appropriate reagents to form the 1,2,4-triazole (B32235) ring. The resulting thienyl-substituted triazoles are a class of compounds that have garnered attention for their potential applications in medicinal chemistry. ajgreenchem.commdpi.comresearchgate.net

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound typically proceeds through a key intermediate, 3-oxo-3-(thiophen-2-yl)propanohydrazide. This hydrazide is first synthesized by the reaction of the parent ester with hydrazine (B178648) hydrate. The resulting hydrazide can then be cyclized to form the oxadiazole ring through various methods.

One common approach involves the reaction of the hydrazide with a suitable one-carbon synthon. For instance, treatment with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol (B2364871) derivative. Another method involves the reaction of the hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted 1,3,4-oxadiazoles. drugfuture.comnih.gov The general synthetic pathway is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | This compound, Hydrazine hydrate | Ethanol | 3-Oxo-3-(thiophen-2-yl)propanohydrazide |

| 2a | 3-Oxo-3-(thiophen-2-yl)propanohydrazide, Carbon disulfide | KOH, Ethanol | 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol |

| 2b | 3-Oxo-3-(thiophen-2-yl)propanohydrazide, Aromatic carboxylic acid | POCl₃ | 2-Aryl-5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole |

Quinazolinone Derivatives

Quinazolinone derivatives can be synthesized from this compound by leveraging reactions that form the core heterocyclic structure from β-ketoesters. A key method is the reaction with 2-aminobenzamide (B116534) (anthranilamide). In a process analogous to the Niementowski quinazoline (B50416) synthesis, the β-ketoester undergoes cyclocondensation with anthranilamide. wikipedia.orgijprajournal.com

This reaction is typically catalyzed by an acid, such as phosphorous acid, and proceeds via a selective C-C bond cleavage. organic-chemistry.org The reaction involves the initial formation of an enamine intermediate from the reaction of the anthranilamide's amino group with the ketone carbonyl of the β-ketoester, followed by intramolecular cyclization and dehydration to yield the final quinazolinone product.

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Niementowski-type Reaction | This compound, 2-Aminobenzamide | Acid catalyst (e.g., H₃PO₃) | 2-(Thiophen-2-ylmethyl)-4(3H)-quinazolinone |

Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives from this compound can be achieved through classical methods such as the Hantzsch pyrrole synthesis. drugfuture.comwikipedia.orgresearchgate.net This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine.

In this context, this compound serves as the β-ketoester component. The reaction mechanism initiates with the formation of an enamine from the β-ketoester and the amine. This intermediate then reacts with the α-haloketone, followed by cyclization and elimination of water to form the substituted pyrrole ring. wikipedia.org This method allows for the synthesis of highly substituted pyrroles with the thiophene moiety attached.

| Synthesis Method | Reactants | Key Features | Product |

| Hantzsch Pyrrole Synthesis | This compound, α-Haloketone, Ammonia/Primary Amine | One-pot, multicomponent reaction | Substituted ethyl 2-methyl-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate |

Furan (B31954) Synthesis via Oxidative Annulation

For the synthesis of furan derivatives, the Feist-Benary furan synthesis provides a direct route utilizing this compound. wikipedia.orgquimicaorganica.org This reaction involves the condensation of a β-dicarbonyl compound (the β-ketoester) with an α-halo ketone in the presence of a base like pyridine (B92270) or ammonia.

The mechanism begins with the formation of an enolate from the β-ketoester, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted furan ring. This method is particularly useful for preparing furans with an ester substituent, which can be further modified.

| Synthesis Method | Reactants | Catalyst/Base | Product Type |

| Feist-Benary Furan Synthesis | This compound, α-Haloketone | Pyridine or Ammonia | Ethyl 2-alkyl-5-(thiophen-2-yl)furan-3-carboxylate |

Formation of Functionalized Propanoates

Hydrazones and Hydrazides

The formation of hydrazides is a primary and crucial derivatization of this compound, as they serve as precursors for various heterocyclic compounds, including the oxadiazoles (B1248032) mentioned previously. The hydrazide is synthesized by reacting the ester with hydrazine hydrate, typically in an alcohol solvent. nih.govresearchgate.net

The resulting 3-oxo-3-(thiophen-2-yl)propanohydrazide can then be readily converted into hydrazones. This is achieved through the condensation of the hydrazide with various aromatic or aliphatic aldehydes and ketones. nih.govresearchgate.net This reaction is often catalyzed by a few drops of acid and provides a straightforward method to introduce further structural diversity.

| Derivative | Synthesis Step | Reactants | Product |

| Hydrazide | Hydrazinolysis | This compound, Hydrazine hydrate | 3-Oxo-3-(thiophen-2-yl)propanohydrazide |

| Hydrazone | Condensation | 3-Oxo-3-(thiophen-2-yl)propanohydrazide, Aldehyde/Ketone | N'-Alkylidene/Arylidene-3-oxo-3-(thiophen-2-yl)propanohydrazide |

Oxime Ethers

The ketone functionality within this compound allows for the formation of oxime derivatives. The initial step is the reaction of the β-ketoester with hydroxylamine, which selectively reacts with the ketone carbonyl to form an oxime, specifically ethyl 3-(hydroxyimino)-3-(thiophen-2-yl)propanoate.

This oxime can then be converted into a variety of oxime ethers through O-alkylation or O-arylation. organic-chemistry.orgresearchgate.net This is typically achieved by treating the oxime with an alkyl or aryl halide in the presence of a base. This two-step process allows for the introduction of a wide range of substituents at the oxygen atom of the oxime group.

| Derivative | Synthesis Step | Reactants | Product |

| Oxime | Oximation | This compound, Hydroxylamine | Ethyl 3-(hydroxyimino)-3-(thiophen-2-yl)propanoate |

| Oxime Ether | O-Alkylation/Arylation | Ethyl 3-(hydroxyimino)-3-(thiophen-2-yl)propanoate, Alkyl/Aryl halide | Ethyl 3-(alkoxyimino/aryloxyimino)-3-(thiophen-2-yl)propanoate |

Substituted Pyrrolidines

The pyrrolidine (B122466) ring is a crucial heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. researchgate.netsci-hub.se Consequently, the development of synthetic routes to functionalized pyrrolidines is a significant focus of chemical research. Multicomponent reactions (MCRs), in particular, have emerged as powerful strategies for the efficient assembly of these complex structures from simple precursors. researchgate.net

Due to the lack of specific research findings for this transformation, a data table of reaction examples cannot be provided.

Alpha-Carbamate-Beta-Ketocarbonyl Compounds

Alpha-carbamate-beta-ketocarbonyl compounds represent a class of molecules with potential applications in organic and medicinal chemistry, combining the functionalities of a carbamate (B1207046), a ketone, and an ester. The synthesis of such structures typically involves the introduction of a carbamate group at the α-position of a β-keto ester.

A thorough search of chemical literature and databases did not yield specific methodologies or examples for the synthesis of alpha-carbamate-beta-ketocarbonyl compounds directly from this compound. The functionalization of the α-position of β-keto esters is a common synthetic operation, often proceeding through enolate intermediates. However, the specific reaction to introduce a carbamate group onto the methylene carbon of this compound is not a standard or frequently documented transformation.

As no specific research data is available for the synthesis of these particular derivatives from the specified starting material, a data table cannot be generated.

Versatility in Complex Organic Compound Synthesis

This compound serves as a valuable intermediate in the synthesis of various chemical compounds, primarily in the pharmaceutical and fragrance industries. Its structural features, including the reactive β-keto ester moiety and the aromatic thiophene ring, allow it to participate in a wide range of chemical reactions to form more complex molecules.

The active methylene group, situated between the two carbonyl groups, is acidic and can be readily deprotonated to form an enolate. This enolate is a key reactive intermediate that can undergo various C-C bond-forming reactions, such as alkylations and aldol (B89426) condensations. Furthermore, the ketone and ester carbonyls are themselves electrophilic sites, susceptible to attack by nucleophiles. This reactivity is fundamental to its role in the synthesis of diverse heterocyclic systems. For example, β-keto esters are classical starting materials in well-known reactions like the Hantzsch pyridine synthesis and the Biginelli reaction for the preparation of dihydropyrimidines.

While specific, complex total synthesis examples starting from this compound are not extensively detailed in the context of the derivatives discussed above, its utility as a building block is evident from its commercial availability and its classification as a chemical intermediate. chemscene.com For instance, related thiophene-containing structures are used in Michael addition reactions to build complex molecular backbones, demonstrating the synthetic potential of this class of compounds. mdpi.com The presence of the thiophene ring also introduces unique electronic and steric properties, influencing the reactivity and potential biological activity of the resulting derivatives.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group protons, the active methylene (B1212753) protons, and the protons of the thiophene (B33073) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the spin-spin coupling between neighboring protons provides crucial connectivity information.

The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) typically appear as a triplet due to coupling with the adjacent methylene protons, while the methylene protons (-OCH₂-) appear as a quartet due to coupling with the methyl protons. The active methylene protons flanked by the ester and ketone carbonyl groups are expected to appear as a singlet. The three protons on the thiophene ring will show distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns being characteristic of a 2-substituted thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -OCH₂CH ₃ | ~1.3 | Triplet | ~7.1 |

| -OCH ₂CH₃ | ~4.2 | Quartet | ~7.1 |

| -C(=O)CH ₂C(=O)- | ~3.9 | Singlet | - |

| Thiophene H-4 | ~7.1-7.2 | dd | J ≈ 5.0, 3.6 |

| Thiophene H-3 | ~7.6-7.7 | dd | J ≈ 3.6, 1.1 |

| Thiophene H-5 | ~7.7-7.8 | dd | J ≈ 5.0, 1.1 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

The spectrum is expected to show signals for the two carbons of the ethyl group, the methylene carbon, the two carbonyl carbons (ester and ketone), and the four carbons of the thiophene ring. The carbonyl carbons are characteristically found at the downfield end of the spectrum (typically 160-200 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| -OCH₂C H₃ | ~14 |

| -OC H₂CH₃ | ~61 |

| -C(=O)C H₂C(=O)- | ~46 |

| Thiophene C -4 | ~128 |

| Thiophene C -3 | ~132 |

| Thiophene C -5 | ~134 |

| Thiophene C -2 | ~144 |

| Ester C =O | ~167 |

| Ketone C =O | ~182 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques

While direct 2D NMR studies on this compound are not widely reported in publicly available literature, the application of techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in its definitive structural elucidation.

COSY would confirm the proton-proton coupling relationships, for instance, between the methyl and methylene protons of the ethyl group, and among the protons on the thiophene ring.

HSQC would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester and ketone carbonyls will likely show distinct, strong peaks in the region of 1650-1750 cm⁻¹. Other key absorptions include C-H stretching vibrations of the alkyl and thiophene groups, and C-O stretching of the ester.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode |

| ~3100 | C-H stretch (Thiophene) |

| ~2980 | C-H stretch (Alkyl) |

| ~1740 | C=O stretch (Ester) |

| ~1670 | C=O stretch (Ketone) |

| ~1440, ~1370 | C-H bend (Alkyl) |

| ~1250 | C-O stretch (Ester) |

| ~850 | C-H out-of-plane bend (Thiophene) |

| ~720 | C-S stretch (Thiophene) |

Note: The predicted values are based on typical vibrational frequencies for the respective functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While strong absorptions in IR are typically from polar bonds, Raman spectroscopy is more sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the thiophene ring are expected to be prominent in the Raman spectrum. The C=O stretching vibrations will also be present, although their relative intensities may differ from the IR spectrum.

Table 4: Predicted FT-Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) (Predicted) | Vibrational Mode |

| ~3100 | C-H stretch (Thiophene) |

| ~2980 | C-H stretch (Alkyl) |

| ~1740 | C=O stretch (Ester) |

| ~1670 | C=O stretch (Ketone) |

| ~1520, ~1410 | C=C stretch (Thiophene ring) |

| ~1350 | C-C stretch |

Note: The predicted values are based on typical Raman shifts for similar compounds.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In a typical ESI-MS experiment, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For this compound, with a molecular formula of C₉H₁₀O₃S and a molecular weight of 198.24 g/mol , ESI-MS would be expected to readily produce protonated molecules, [M+H]⁺, with a corresponding m/z of 199.04. Depending on the solvent system and additives, other adducts such as sodium [M+Na]⁺ (m/z 221.02) or potassium [M+K]⁺ (m/z 237.00) may also be observed. The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound, making it a valuable tool for reaction monitoring and purity assessment.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique, often employed for the analysis of large biomolecules, but it can also be applied to smaller organic molecules. In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser is used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions.

While less common for a small molecule like this compound, MALDI-MS could be utilized for its characterization. The choice of matrix would be critical to achieve efficient ionization and minimize fragmentation. The resulting spectrum would primarily show the molecular ion peak, [M]⁺, or protonated molecule, [M+H]⁺, providing a clear indication of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is achieved by using mass analyzers with high resolving power, such as time-of-flight (TOF) or Orbitrap instruments. The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Predicted Mass Spectrometry Data

| Ion Species | Predicted m/z |

| [M+H]⁺ | 199.04234 |

| [M+Na]⁺ | 221.02428 |

| [M+K]⁺ | 236.99822 |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.

For this compound, obtaining a single crystal suitable for XRD analysis would be the first critical step. If successful, the analysis would reveal the planarity of the thiophene ring and the orientation of the ethyl propanoate side chain relative to it. It would also elucidate the keto-enol tautomerism in the solid state, an important structural feature for β-keto esters. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and π-π stacking, would also be determined.

Despite the power of this technique, a search of crystallographic databases reveals that the crystal structure of this compound has not yet been reported. The determination of its solid-state structure would be a valuable contribution to the chemical literature, providing a benchmark for computational studies and a deeper understanding of its physical properties.

Computational and Theoretical Investigations of Ethyl 3 Oxo 3 Thiophen 2 Yl Propanoate and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a important tool in quantum chemistry for predicting the properties of molecules. For Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, DFT calculations provide a foundational understanding of its electronic structure and conformational preferences.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. These calculations are often performed using a basis set such as B3LYP/6-311++G(d,p).

The optimized geometry reveals a structure influenced by the electronic interplay between the thiophene (B33073) ring, the keto group, and the ethyl ester moiety. The planarity of the thiophene ring is a key feature, while the side chain adopts a conformation that minimizes steric hindrance and maximizes electronic stabilization.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (keto) | 1.21 Å |

| Bond Length | C-C (thiophene) | 1.37-1.42 Å |

| Bond Length | C-S (thiophene) | 1.72 Å |

| Bond Angle | O=C-C | 120.5° |

| Bond Angle | C-S-C | 92.2° |

Note: The values in this table are representative and may vary slightly depending on the specific computational method and basis set used.

Electronic structure analysis, derived from the optimized geometry, provides information about the distribution of electrons within the molecule. This includes the determination of atomic charges and the nature of the chemical bonds.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds.

These theoretical spectra can be compared with experimental data to validate the computational model. The characteristic vibrational modes for this compound include the C=O stretching of the ketone and ester groups, C-H stretching of the thiophene ring and ethyl group, and the ring vibrations of the thiophene moiety.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Ketone | ~1720 |

| C=O Stretch | Ester | ~1740 |

| C-H Stretch | Thiophene Ring | ~3100 |

| C-S Stretch | Thiophene Ring | ~690 |

Note: These frequencies are approximate and subject to scaling factors for better agreement with experimental spectra.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is distributed over the dicarbonyl portion of the molecule.

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are illustrative and can change with the level of theory and basis set.

Implications for Reactivity and Charge Transfer

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of the HOMO and LUMO provides insights into the sites of electrophilic and nucleophilic attack. In this compound, the localization of the HOMO on the thiophene ring indicates that this is a likely site for electrophilic attack. Conversely, the concentration of the LUMO on the β-dicarbonyl system suggests its susceptibility to nucleophilic attack.

This analysis is also vital for understanding intramolecular charge transfer (ICT) processes, which are important for the photophysical properties of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential.

In the MEP map of this compound, the regions of most negative potential (typically colored red) are located around the oxygen atoms of the carbonyl groups, indicating their high electron density and suitability for electrophilic attack. The regions of positive potential (typically colored blue) are found around the hydrogen atoms, particularly those of the thiophene ring. The MEP map provides a comprehensive picture of the molecule's charge distribution and is a useful tool for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and intramolecular bonding. By converting the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone-pair orbitals, NBO analysis provides a clear picture of the electron density distribution and the stabilizing interactions within a molecule. nih.gov

For molecules like this compound, which feature a thiophene ring, a β-ketoester moiety, and potential for keto-enol tautomerism, NBO analysis can elucidate the electronic factors governing their stability and reactivity. The analysis quantifies the stabilization energy E(2) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. Larger E(2) values indicate stronger interactions.

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related β-Ketoenol Compound (Note: This data is illustrative and based on a related β-ketoenol-pyrazole compound to demonstrate the type of information obtained from NBO analysis.) nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O1 | π* (C2-C3) | 25.8 | Lone Pair Delocalization |

| LP (2) S1 | σ* (C4-C5) | 5.2 | Hyperconjugation |

| π (C2-C3) | π* (C4-C5) | 18.5 | π-Conjugation |

| π (C4-C5) | π* (C=O) | 22.1 | π-Conjugation |

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For this compound, several reaction types are of interest, including its synthesis (e.g., Claisen condensation), keto-enol tautomerism, and participation in cycloaddition reactions.

Theoretical studies, often employing Density Functional Theory (DFT), can map out the potential energy surface of a reaction. This allows for the calculation of activation energies, which are crucial for understanding reaction rates and predicting the most favorable reaction pathways. For example, the keto-enol tautomerism, a fundamental process for β-dicarbonyl compounds, can be studied computationally to determine the relative stabilities of the tautomers and the energy barrier for their interconversion. orientjchem.org Studies on related β-keto esters have shown that the stability of the keto and enol forms can be significantly influenced by the solvent, with polar solvents often stabilizing the more polar keto tautomer. orientjchem.org

Furthermore, computational investigations into reactions of similar heterocyclic systems, like furans (which are structurally related to thiophenes), in cycloaddition reactions have elucidated complex, multi-step mechanisms that differ from initially proposed pathways. nih.gov These studies highlight the power of computational chemistry to refine and even correct mechanistic hypotheses.

Table 2: Illustrative Calculated Activation Free Energies (ΔG‡) for Reactions Involving Related β-Keto Esters and Heterocycles (Note: The following data is hypothetical and serves to illustrate the type of results obtained from computational reaction mechanism studies.)

| Reaction Type | Reactants | Solvent | Computational Method | ΔG‡ (kcal/mol) |

| Keto-Enol Tautomerization | 3-phenyl-2,4-pentanedione | Water | B3LYP/6-31+G(d) | 31.26 orientjchem.org |

| Keto-Enol Tautomerization | 3-phenyl-2,4-pentanedione | Gas Phase | B3LYP/6-31+G(d) | 30.61 orientjchem.org |

| Diels-Alder Reaction | Cyclopentadiene + Isopropyl 3-nitroprop-2-enate | DCM | wb97xd/6-311+G(d) | 15.1 mdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrilimine + Ethene | Gas Phase | PBE0/6-311++G(2df,pd) | ~1-14 researchgate.net |

These calculations are critical for understanding the feasibility and kinetics of reactions involving this compound and for designing new synthetic routes or predicting the behavior of its derivatives.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, solvation effects, and intermolecular interactions of this compound and its derivatives.

MD simulations are particularly useful for understanding how these molecules behave in a biological environment or in solution. For instance, simulations can reveal the preferred conformations of the molecule, the dynamics of its interaction with solvent molecules, and how it might bind to a biological target such as an enzyme. nih.gov Studies on other thiophene-containing molecules have used MD simulations to assess the stability of ligand-protein complexes, providing insights that are crucial for drug design. mdpi.comnih.gov

The deactivation pathways of photoexcited thiophene have been investigated using MD simulations, revealing complex dynamics of internal conversion and intersystem crossing that occur on an ultrafast timescale. researchgate.net Such studies can inform the development of photosensitive materials or photochemically active drugs based on the thiophene scaffold.

Table 3: Typical Parameters and Outputs from a Molecular Dynamics Simulation of a Thiophene Derivative (Note: This table presents a generalized set of parameters and potential outputs from an MD simulation, as specific data for the target compound is not available.)

| Parameter | Description / Value | Purpose |

| System | Thiophene derivative in a water box | To simulate the behavior in an aqueous environment. |

| Force Field | GROMOS54a7 | A set of parameters to describe the potential energy of the system. |

| Simulation Time | 100 ns | The duration of the simulation, chosen to observe relevant molecular motions. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Key Outputs | ||

| RMSD | Root Mean Square Deviation | To assess the stability and conformational changes of the molecule over time. |

| Hydrogen Bonds | Number and lifetime of hydrogen bonds | To quantify interactions with solvent or a binding partner. |

| Radial Distribution Function | g(r) | To describe the probability of finding a solvent molecule at a certain distance. |

MD simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from quantum chemical calculations and offering a deeper understanding of the properties of this compound in realistic environments.

Quantitative Structure-Activity Relationships (QSAR) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.

For derivatives of this compound, which may exhibit a range of biological activities, QSAR is a highly relevant tool. Thiophene derivatives, in general, are known to possess diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govtechscience.com

A typical QSAR study involves calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed activity. A study on nitrothiophene derivatives, for example, found a reasonable correlation between their antibacterial activity and calculated properties like HOMO energies and total atomic charges. nih.gov

Table 4: Example of a QSAR Model for a Series of N-(aryl)-2-thiophene-2-ylacetamide Derivatives with Antitubercular Activity asianpubs.org

| Statistical Parameter | Value | Description |

| n | 21 | Number of compounds in the dataset. |

| r | 0.801 | Correlation coefficient, indicating a good fit. |

| r² | 0.641 | Coefficient of determination; 64.1% of the variance in activity is explained by the model. |

| q² | 0.511 | Cross-validated r², indicating the predictive power of the model. |

| F-statistic | 16.08 | A measure of the statistical significance of the model. |

| Model Equation | -logP = 0.689 (± 0.111) RsHa - 0.533 (± 0.231) Rsƒ - 2.3983 | |

| Descriptors | RsHa (Hydrogen acceptor groups), Rsƒ (Field effects of substituents) |

The resulting QSAR model can be used to virtually screen new derivatives of this compound, prioritizing the synthesis of those predicted to have the highest activity and thereby accelerating the drug discovery process.

Medicinal Chemistry and Biological Applications of Ethyl 3 Oxo 3 Thiophen 2 Yl Propanoate Derivatives

Applications in Pharmaceutical Development

The inherent reactivity of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate allows for its derivatization into various complex molecules with significant biological activities. These derivatives have been extensively investigated for their potential in treating a range of medical conditions, most notably in the field of neurology.

Antidepressant Drug Precursors (e.g., Duloxetine)

This compound is a key building block in the synthesis of the selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI), Duloxetine (B1670986). The synthesis of Duloxetine involves a multi-step process where the thiophene (B33073) ring and the propanoate chain of the starting material are incorporated into the final drug structure.

One common synthetic route involves the conversion of a derivative of this compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, through a series of reactions including reduction and resolution to obtain the desired stereoisomer. For instance, the reduction of the ketone functionality can be achieved using reducing agents like sodium borohydride (B1222165) to yield the corresponding alcohol, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol google.com. This intermediate is then resolved using a chiral acid, such as L-(+)-mandelic acid, to isolate the desired (S)-enantiomer google.com. Subsequent reactions, including N-demethylation and etherification with 1-fluoronaphthalene, ultimately lead to the formation of Duloxetine google.comgoogle.com.

Biocatalytic methods have also been explored for the stereoselective synthesis of key Duloxetine intermediates. For example, immobilized Saccharomyces cerevisiae has been used for the asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone to produce (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with high conversion and enantiomeric excess nih.gov. Similarly, Candida pseudotropicalis has been employed for the asymmetric reduction of 3-chloro-1-(2-thienyl)propanone to synthesize the duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol nih.gov.

Targeting Neurological Disorders

The core structure derived from this compound is not only limited to antidepressants. The thiophene moiety is a well-recognized pharmacophore in a variety of centrally acting agents. Derivatives of this compound are being investigated for their potential to modulate various neurological pathways, although specific examples directly stemming from this compound for other neurological disorders are less documented in publicly available literature. The structural similarity of these derivatives to known neurologically active compounds suggests their potential as scaffolds for the development of new treatments for a range of neurological conditions.

Anticancer Activity of Derivatives

The modification of this compound has given rise to a number of thiophene-containing heterocyclic compounds with promising anticancer activities. These derivatives often exhibit cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Thiophene derivatives have been shown to possess a wide range of anticancer activities. For instance, novel thiophene analogues synthesized through multicomponent reactions have demonstrated significant growth inhibition of various cancer cell lines, including ovarian (A2780) and cisplatin-resistant ovarian (A2780CP) cancer cells researchgate.net. One such amino-thiophene derivative exhibited IC50 values of 12 ± 0.17 µM and 10 ± 0.15 µM against A2780 and A2780CP cell lines, respectively researchgate.net.

Furthermore, pyrazolyl-thiophene derivatives have been synthesized and evaluated for their anticancer properties. Certain compounds from this class have shown promising cytotoxic activities against liver (HepG2), prostate (PC3), and breast (MCF-7) cancer cell lines researchgate.net. For example, pyrazolo[3,4-d]thieno[3,2-b]pyridine and pyrano[2,3-d]thieno[3,2-b]pyridine compounds substituted with a chlorophenyl group displayed notable activity against the HepG2 cancer cell line researchgate.net.

Another class of derivatives, thieno[2,3-d]pyrimidines, has also been investigated for their anticancer potential. These compounds have shown inhibitory activity against various kinases, which are crucial for cancer cell proliferation and survival mdpi.com. One study reported that a specific thieno[2,3-d]pyrimidine (B153573) derivative exhibited the highest inhibitory activity against FLT3 kinase with an IC50 of 32.435 ± 5.5 μM and also induced apoptosis and autophagy in cancer cells mdpi.com.

| Derivative Class | Cell Line | Activity (IC50) |

|---|---|---|

| Amino-thiophene | A2780 (Ovarian) | 12 ± 0.17 µM |

| Amino-thiophene | A2780CP (Cisplatin-resistant Ovarian) | 10 ± 0.15 µM |

| Thieno[2,3-d]pyrimidine | FLT3 Kinase | 32.435 ± 5.5 μM |

Antimicrobial Potential of Derivatives

Derivatives of this compound have also been explored for their potential to combat microbial infections. The resulting heterocyclic systems have demonstrated activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

The thiophene ring is a core component of many compounds exhibiting antibacterial properties. Various derivatives synthesized from thiophene precursors have shown efficacy against both Gram-positive and Gram-negative bacteria.

For example, a series of novel armed thiophene derivatives were synthesized and evaluated for their in vitro antibacterial activity. One particular iminothiophene derivative was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa nih.gov. Another study on thieno[2,3-d]pyrimidinedione derivatives revealed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) ranging from 2–16 mg/L nih.gov.

| Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Thieno[2,3-d]pyrimidinedione | MRSA | 2–16 mg/L |

| Thieno[2,3-d]pyrimidinedione | VISA | 2–16 mg/L |

| Thieno[2,3-d]pyrimidinedione | VRSA | 2–16 mg/L |

| Thieno[2,3-d]pyrimidinedione | VRE | 2–16 mg/L |

Antifungal Activity

In addition to antibacterial effects, thiophene derivatives have demonstrated potential as antifungal agents. The structural modifications of the thiophene scaffold have led to compounds with activity against various fungal species.

A study on 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a carbonic ester group showed desirable antifungal effects against Fusarium graminearum, Rhizoctorzia solani, and Botrytis cinerea x-mol.net. Notably, some of these compounds exhibited better activity against Rhizoctorzia solani than the commercial fungicide hymexazol, with EC50 values ranging from 23.90 to 35.26 μg/mL x-mol.net.

Another research effort focused on a novel class of nih.govx-mol.nettechscience.comtriazolo[4,3-c]thieno-[3,2-e] pyrimidine (B1678525) derivatives, which were assayed for their antifungal activity against several plant pathogenic fungi, including Macrophomina phaseolina, Fusarium equiseti, Alternaria alternata, and Colletotrichum corchori nih.gov. Some of these synthesized compounds demonstrated a broad spectrum of antifungal activity against all the tested fungi nih.gov.

| Derivative Class | Fungal Strain | Activity (EC50) |

|---|---|---|

| 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Rhizoctorzia solani | 23.90 μg/mL |

| 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Rhizoctorzia solani | 30.48 μg/mL |

| 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Rhizoctorzia solani | 33.56 μg/mL |

| 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Rhizoctorzia solani | 35.26 μg/mL |

Anthelmintic Properties of Derivatives

Derivatives of this compound, particularly those leading to the formation of pyrazoline and pyrazole (B372694) heterocycles, have demonstrated notable anthelmintic activity. The synthesis of these compounds often involves the initial formation of thiophene-containing chalcones, which are then cyclized to yield the desired pyrazoline derivatives.

Research into furan (B31954) and thiophene-containing pyrazolyl pyrazolines has highlighted their potential as antimalarial agents, and by extension, their activity against other parasites. rkmmanr.orgresearchgate.net One study reported that pyrazoline derivatives containing both thiophene and pyrazoline rings exhibited excellent activity against Plasmodium falciparum. rkmmanr.org For instance, certain compounds with this combined scaffold showed significantly better potency than the standard drug quinine. rkmmanr.org

While direct studies on this compound-derived anthelmintics are not extensively detailed in the provided results, the known anthelmintic properties of pyrazole and pyrazoline derivatives suggest a promising avenue for the application of this chemical class. nih.gov For example, a series of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives were found to inhibit the development of the nematode Caenorhabditis elegans at low micromolar concentrations. nih.gov

The following table summarizes the anthelmintic potential of related pyrazoline derivatives.

| Compound Type | Target Organism | Activity | Reference |

| Thiophene-containing Pyrazolines | Plasmodium falciparum | Excellent antimalarial activity | rkmmanr.org |

| Benzopyrano[2,3-c]pyrazol-4(2H)-ones | Caenorhabditis elegans | Inhibition of larval development | nih.gov |

Enzyme Inhibition Studies of Derivatives

The structural framework of this compound has been exploited to develop potent inhibitors of various clinically relevant enzymes.

Derivatives containing the thiophene moiety, often in the form of chalcones and their subsequent cyclized products like pyrimidines, have been investigated as inhibitors of LOX and COX enzymes, which are key players in the inflammatory cascade. nih.govresearchgate.netacademicjournals.orgresearchgate.net

Structure-activity relationship (SAR) studies of chalcone (B49325) derivatives have indicated that the incorporation of a heterocyclic ring, such as thiophene, in ring-A of the chalcone scaffold can enhance COX inhibition. researchgate.net Furthermore, specific substitutions on the chalcone and resulting pyrimidine rings, such as methoxy (B1213986) and nitro groups, have been found to be advantageous for COX-2 inhibition. researchgate.net One study highlighted that nitro substitution at the 2-position was more active than at the 3-position. researchgate.net A study on chalcone derivatives identified a potent dual COX-2/5-LOX inhibitor, (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)- prop-2-en-1-one (compound C64), with IC50 values of 0.092 µM for COX-2 and 0.136 µM for 5-LOX. nih.gov

Thiophene-containing derivatives have emerged as a significant class of epidermal growth factor receptor (EGFR) inhibitors, a key target in cancer therapy. researchgate.netnih.govbenthamdirect.commdpi.comnih.govfrontiersin.org The thiophene ring is often incorporated as a bioisosteric replacement for a phenyl ring to improve physicochemical and metabolic properties. nih.gov

A series of thiophene-bearing quinazoline (B50416) derivatives were synthesized and evaluated for their EGFR inhibitory activity. It was found that compounds with electron-withdrawing hydrophobic groups, such as chlorine or bromine, on the 5-position of the thiophene ring were preferred for potent activity. researchgate.netbenthamdirect.com Similarly, thieno[2,3-d]pyrimidine derivatives have shown remarkable anticancer activity as tyrosine kinase inhibitors. researchgate.net One study on thieno[2,3-b]thiophene (B1266192) derivatives identified a compound that was highly effective against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M), with IC50 values of 0.28 µM and 5.02 µM, respectively. nih.gov Another study on dianilinopyrimidines reported a compound, 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (compound 4c), with potent antitumor activity against A549, PC-3, and HepG2 cancer cell lines, with IC50 values of 0.56 µM, 2.46 µM, and 2.21 µM, respectively. nih.gov

The following table presents the EGFR inhibitory activity of some thiophene derivatives.

| Compound Series | Target | IC50 (µM) | Reference |

| Thieno[2,3-b]thiophene derivative | EGFRWT | 0.28 | nih.gov |

| Thieno[2,3-b]thiophene derivative | EGFRT790M | 5.02 | nih.gov |

| Dianilinopyrimidine (Compound 4c) | A549 cells | 0.56 | nih.gov |

| Dianilinopyrimidine (Compound 4c) | PC-3 cells | 2.46 | nih.gov |

| Dianilinopyrimidine (Compound 4c) | HepG2 cells | 2.21 | nih.gov |

Derivatives incorporating a thiophene ring have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govpsu.edumdpi.com These derivatives were often designed as analogs of existing drugs like donepezil (B133215), where the indanone moiety was replaced by a tetrahydrobenzo[b]thiophene ring. psu.edumdpi.com

In one study, a series of novel thiophene derivatives were synthesized, and their AChE inhibitory activity was evaluated. mdpi.com One of the compounds, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrated 60% inhibition of AChE, which was superior to the 40% inhibition exhibited by donepezil under the same conditions. mdpi.com Another recent study in 2024 on thiophene-linked thiourea (B124793) analogues reported a compound that was a potent inhibitor of both AChE (IC50 = 0.40 µM) and BChE (IC50 = 1.90 µM), surpassing the reference drug donepezil. nih.gov

Thiophene derivatives have also been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for the management of type 2 diabetes. researchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov

A study on novel thiazole (B1198619) derivatives of thiophene carbaldehyde identified several compounds with excellent α-glucosidase inhibitory potential, superior to the standard drug acarbose. researchgate.netresearchgate.net For instance, a derivative with a fluorine atom at the meta position of a benzene (B151609) ring (compound 3i) was found to be the most potent inhibitor with an IC50 value of 10.21 µM. researchgate.net Another investigation into thiophene-linked thiourea analogues revealed that a 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea derivative (compound 9c) had inhibitory activity comparable to acarbose. mdpi.com

The table below shows the α-glucosidase inhibitory activity of selected thiophene derivatives.

| Compound Series | IC50 (µM) | Reference |

| Thiazole derivative of thiophene carbaldehyde (3i) | 10.21 | researchgate.net |

| Thiazole derivative of thiophene carbaldehyde (3b) | 11.14 | researchgate.net |

| Thiazole derivative of thiophene carbaldehyde (3f) | 13.21 | researchgate.net |

| Thiophene-linked thiourea analogue (9c) | 12.94 (mM) | mdpi.com |

| Benzimidazole-thioquinoline derivative (6j) | 28.0 | nih.gov |

| Acarbose (Standard) | ~750.0 | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives